ATSP-7041
Description
Contextualization of ATSP-7041 within α-Helical Proteomimetics and Protein-Protein Interaction Modulators
This compound is recognized as a stapled peptide, a class of molecules designed to mimic the stable α-helical conformation found in natural proteins involved in protein-protein interactions (PPIs). researchgate.neteurekalert.orgnih.govcam.ac.ukd-nb.infoacs.orgdovepress.com Targeting PPIs presents a significant challenge in chemical biology due to the relatively large and dynamic nature of the interaction interfaces. cam.ac.ukdovepress.com Stapled peptides, as a type of proteomimetic, address this challenge by constraining peptides into their biologically active α-helical shape through covalent cross-links, often hydrocarbon staples. eurekalert.orgnih.govcam.ac.ukdovepress.com This conformational constraint can enhance properties such as target binding affinity, proteolytic stability, and cellular penetration, making them promising lead compounds for drug discovery aimed at modulating intracellular targets. nih.govcam.ac.ukdovepress.com this compound specifically functions as a modulator of PPIs within the cellular environment. nih.govnih.gov
Rationale for Academic Investigation of this compound in MDM2/MDMX-p53 Pathway Research
The rationale behind the academic investigation of this compound is centered on its ability to reactivate the p53 tumor suppressor pathway, which is frequently inactivated in cancers despite retaining wild-type p53. researchgate.neteurekalert.orgoup.comnih.govacs.orgresearchgate.netrsc.org In approximately 50% of human cancers, the function of the p53 protein is compromised by the overexpression of its primary negative regulators, MDM2 and its homolog MDMX (also known as MDM4). eurekalert.orgoup.comacs.orgresearchgate.net MDM2 inhibits p53 through various mechanisms, including binding to its N-terminal transactivation domain and promoting its ubiquitination and degradation. oup.comacs.org MDMX also binds to the p53 transactivation domain, inhibiting its transcriptional activity, and can form a complex with MDM2 that further enhances p53 repression. oup.comnih.gov Disrupting the interaction between p53 and these inhibitory proteins is a highly attractive therapeutic strategy for restoring p53 function and inducing cell cycle arrest or apoptosis in cancer cells. oup.comacs.org this compound was developed as a potent dual inhibitor of both MDM2 and MDMX, designed to displace them from p53 and thereby reactivate the p53 pathway in a mechanism-dependent manner. researchgate.neteurekalert.orgnih.govrcsb.org Its investigation aimed to validate the concept of using stapled peptides to target this critical intracellular PPI and assess its potential as a therapeutic lead molecule. acs.orgrcsb.org
Overview of Key Research Paradigms and Contributions of this compound Studies
Research involving this compound has significantly contributed to the understanding of stapled peptides as a therapeutic modality, particularly for targeting intracellular PPIs. Key research paradigms have included:
Design and Synthesis: Studies focused on designing this compound as a stapled α-helical peptide that mimics the p53 binding domain to achieve high affinity and specificity for both MDM2 and MDMX. researchgate.netnih.govrcsb.orgbiorxiv.orgresearchgate.net The incorporation of hydrocarbon staples was a central feature to stabilize the desired helical conformation. nih.govcam.ac.ukdovepress.com
Biochemical and Cellular Characterization: Extensive in vitro studies were conducted to evaluate this compound's binding affinities to MDM2 and MDMX, its ability to disrupt the p53-MDM2/MDMX interactions, and its effects on p53 signaling in cancer cell lines. nih.govrcsb.orgbiorxiv.orgresearchgate.netpnas.org This included assessing p53 activation, the induction of downstream targets like p21, and effects on cell cycle progression and apoptosis. nih.govpnas.orgnih.gov
Structural Analysis: High-resolution X-ray crystallography was employed to determine the molecular interactions between this compound and its target proteins, providing insights into the binding mode and the role of the hydrocarbon staple in target engagement. acs.orgrcsb.orgmdpi.com
In Vivo Efficacy Studies: this compound was evaluated in various human cancer xenograft models harboring wild-type p53 and overexpression of MDM2 or MDMX to assess its ability to suppress tumor growth in a p53-dependent manner. eurekalert.orgnih.govrcsb.orgpnas.orgresearchgate.net
Pharmacokinetic and Distribution Studies: Research investigated the cellular penetration, stability, pharmacokinetic properties, and tissue distribution of this compound to understand its behavior in biological systems and assess its potential for systemic administration. nih.govnih.govnih.govresearchgate.netrcsb.org
Contribution to Stapled Peptide Design Rules: Studies based on this compound and its analogs have provided valuable insights into the design principles for developing stapled peptides with improved cellular uptake, target engagement, and favorable pharmacological properties, contributing to the broader field of α-helical proteomimetics. researchgate.netbiorxiv.orgresearchgate.net
This compound served as a key preclinical lead molecule and a precursor to subsequent stapled peptide candidates, such as ALRN-6924, which has advanced into clinical trials, highlighting the translational impact of research on this compound. eurekalert.orgnih.govnih.govresearchgate.netrsc.orgnih.govmdpi.comaacrjournals.orgumich.edu
Detailed Research Findings
This compound has been shown to be a potent dual inhibitor of MDM2 and MDMX, effectively disrupting their interaction with p53. nih.govrcsb.org
Binding Affinity:
In biochemical assays, this compound demonstrated high binding affinities for both targets. nih.govrcsb.org
| Target | Binding Affinity (Kᵢ) | Source |
| MDM2 | 0.9 nM | nih.gov |
| MDMX | 7 nM | nih.gov |
Another source reports nanomolar affinities for both MDM2 and MDMX. rcsb.org
Cellular Activity:
In cancer cell lines with wild-type p53, treatment with this compound led to p53 activation. rcsb.orgpnas.org This was evidenced by a dose-dependent increase in p53 protein levels and the upregulation of p53 transcriptional targets, such as p21 and MDM2 itself. pnas.org this compound induced protein levels comparable to or significantly higher than the MDM2-specific inhibitor Nutlin-3a in certain cell lines, particularly in those overexpressing MDMX where Nutlin-3a is less effective. pnas.org
This compound has been found to induce cell cycle arrest in the G1 and G2/M phases and promote apoptosis in vitro in a p53-dependent manner. nih.gov
In Vivo Efficacy:
Preclinical studies in human cancer xenograft models demonstrated that this compound effectively suppressed tumor growth. eurekalert.orgnih.govrcsb.orgpnas.orgresearchgate.net
In the SJSA-1 osteosarcoma xenograft model (MDM2-amplified), this compound induced statistically significant tumor growth inhibition (TGI). When dosed at 15 mg/kg daily or 30 mg/kg every other day for 2 weeks, this compound resulted in a TGI of 61% for both schedules. pnas.orgresearchgate.net
In the MCF-7 breast cancer xenograft model (MDMX overexpressing), this compound treatment for 23 days with 20 mg/kg or 30 mg/kg administered intravenously every other day resulted in TGIs of 63% and 87%, respectively. pnas.orgresearchgate.net In comparison, the selective MDM2 inhibitor RG7112 showed TGIs of 61% and 74% at 50 and 100 mg/kg daily oral dosing in this model. pnas.orgresearchgate.net These results suggest that dual inhibition of MDM2 and MDMX by this compound may offer superior activity in cancers overexpressing MDMX compared to selective MDM2 inhibition. mdpi.com
This compound treatment in these models also led to increased expression of p21 in tumors, indicating on-target pharmacodynamic activity. pnas.orgresearchgate.net
Pharmacokinetic and Distribution Properties:
This compound demonstrated efficient cellular membrane penetration and exhibited favorable pharmacokinetic and tissue distribution properties in preclinical studies. eurekalert.orgnih.govnih.govresearchgate.netrcsb.org It showed a more durable effect on p53 signaling compared to small-molecule MDM2-selective inhibitors, potentially due to slow off-rate kinetics from its targets. eurekalert.orgpnas.org Studies in rats indicated broad tissue distribution with no accumulation in specific tissues and elimination primarily through bile. nih.govresearchgate.net this compound demonstrated negligible metabolism by hepatic cytochrome P450 enzymes in vitro but showed substantial uptake and strong inhibition of organic anion transporting polypeptides (OATPs), particularly OATP1B1, and inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) activities in vitro. nih.govnih.gov
Structural Information:
A high-resolution (1.7-Å) X-ray crystal structure of this compound bound to MDMX revealed the molecular basis of their interaction. acs.orgrcsb.orgmdpi.com The structure showed that key p53 residues mimicked by this compound occupy the same binding pockets in MDMX. mdpi.com The hydrocarbon staple was also found to play a role in target engagement through additional hydrophobic interactions. acs.orgrcsb.orgmdpi.com
Properties
CAS No. |
1451197-99-1 |
|---|---|
Molecular Formula |
C87H125N17O21 |
Molecular Weight |
1745.055 |
IUPAC Name |
L-Alaninamide, L-α-glutamyl-L-tyrosyl-L-tryptophyl-L-alanyl-L-glutaminyl-3-cyclobutyl-L-alanyl-N14-(N-acetyl-L-leucyl-L-threonyl-L-phenylalanyl)-(2S,6E,14R)-2,14-diamino-14-carboxy-2-methyl-6-pentadecenoyl-L-seryl-L-alanyl-, (7→1)-lactam |
InChI |
InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1 |
InChI Key |
UEOCESQEOWHKDQ-YSRHUJMRSA-N |
SMILES |
O=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATSP-7041; ATSP 7041; ATSP7041; Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2 |
Origin of Product |
United States |
Advanced Chemical Synthesis and Structural Engineering of Atsp 7041 and Its Analogues
Solid-Phase Peptide Synthesis Methodologies for ATSP-7041
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of this compound and its derivatives. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating purification by simple filtration and washing. peptide.compeptide.com
The synthesis of this compound is primarily achieved through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis. nih.gov This strategy utilizes the Fmoc group for the temporary protection of the α-amino group of the amino acids. The process involves a series of coupling and deprotection steps.
The synthesis typically commences on a resin, such as NovaPEG Rink amide resin. nih.gov The Fmoc-protected amino acids are activated and coupled to the free amine on the resin. Common coupling reagents include COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov Following the coupling reaction, the Fmoc protecting group is removed using a solution of piperidine (B6355638) in a solvent like DMF (N,N-Dimethylformamide) to expose a new N-terminal amine for the next coupling cycle. nih.govnih.gov This cycle is repeated until the full peptide sequence is assembled.
Special non-natural, olefin-bearing amino acids, such as Fmoc-S5-OH ((S)‑2‑(4'‑pentenyl)alanine) and Fmoc-R8-OH ((R)‑2‑(7'‑octenyl)alanine), are incorporated at specific positions to serve as the precursors for the hydrocarbon staple. nih.gov After the linear peptide chain is fully assembled, the N-terminal amine is typically acetylated. nih.gov
| Synthesis Step | Reagent/Condition | Purpose |
| Resin | NovaPEG Rink amide resin | Solid support for peptide assembly. nih.gov |
| Amino Acid Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protection of the α-amino group. nih.gov |
| Coupling | Fmoc-amino acid, COMU, DIPEA in DMF | Formation of the peptide bond. nih.gov |
| Deprotection | 20% piperidine in DMF | Removal of the Fmoc group to allow for the next coupling. nih.gov |
| N-terminal Modification | Acetic anhydride, DIEA in DMF | Acetylation of the final N-terminal amine. nih.gov |
| Cleavage | 95% TFA, 2.5% water, 2.5% triisopropylsilane | Cleavage of the peptide from the resin and removal of side-chain protecting groups. nih.gov |
A key structural feature of this compound is the all-hydrocarbon staple, which is introduced via an on-resin ring-closing metathesis (RCM) reaction. nih.govwordpress.com This intramolecular reaction connects the two olefinic side chains of the incorporated non-natural amino acids, forming a covalent bridge that constrains the peptide into a stable α-helical conformation. anaspec.com
The RCM is typically performed while the peptide is still attached to the solid support. nih.gov A ruthenium-based catalyst, such as the Hoveyda-Grubbs second-generation catalyst, is employed to facilitate the reaction. nih.gov The reaction is generally carried out in a solvent like 1,2-dichloroethane (B1671644) at an elevated temperature. nih.govnih.gov The formation of the hydrocarbon staple is crucial for the biological activity of this compound, as it enhances cell permeability, proteolytic resistance, and target binding affinity. anaspec.com
| Catalyst | Reaction | Solvent | Temperature |
| Hoveyda-Grubbs 2nd Generation Catalyst | On-resin Ring-Closing Metathesis | 1,2-dichloroethane | 50 °C |
Stereoselective Synthesis and Isomeric Analysis of this compound Analogues
The ring-closing metathesis reaction used to create the hydrocarbon staple in this compound and its analogues can result in the formation of geometric isomers, specifically E (trans) and Z (cis) isomers, at the newly formed double bond within the staple. nih.govresearchgate.net The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction temperature. nih.gov
For instance, studies on this compound and related peptides have shown that second-generation Grubbs catalysts can provide a high selectivity for the late-eluting isomer (often the E-isomer). nih.gov The characterization and separation of these isomers are critical, as they can exhibit different biophysical and biological properties. Analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to separate and identify the different isomers. rsc.org While some reports indicate comparable cellular activity for both E- and Z-isomers of this compound, other stapled peptides have shown significant differences in activity between isomers, highlighting the importance of stereocontrol in the synthesis. nih.gov
| Catalyst Generation | Isomer Selectivity (Late-eluting) | Reference |
| Grubbs First-Generation | 39% for this compound | nih.gov |
| Grubbs Second-Generation | ≥83% for this compound | nih.gov |
Design and Synthesis of Chemically Modified this compound Probes for Research
To investigate the mechanism of action, cellular uptake, and structure-activity relationships of this compound, chemically modified probes have been designed and synthesized. nih.govnih.gov These probes often incorporate reporter tags such as fluorescent dyes or bioorthogonal handles.
A common example is the synthesis of a fluorescently labeled version of this compound, where a FAM (fluorescein) moiety is attached to the N-terminus via a β-alanine spacer. nih.govresearchgate.net This FAM-labeled this compound has been shown to be equipotent to the parent compound and is used in cellular imaging studies to visualize its penetration and localization within cells. nih.gov
Another approach involves the incorporation of an azide (B81097) group, for example, as part of an N-terminal azido-lysine residue. nih.gov This creates an "azide-ATSP-7041" analogue that can be used in click chemistry reactions for various applications, such as target identification and the study of peptide-protein interactions. The synthesis of large libraries of such analogues, with over 350 variations, has been instrumental in elucidating the "design rules" for cell-permeable and active stapled peptides. nih.govdiva-portal.org
| Probe Modification | Purpose | Key Finding |
| N-terminal FAM Labeling | Cellular uptake and localization studies. | FAM-ATSP-7041 is equipotent to the unlabeled peptide and shows diffused intracellular localization. nih.gov |
| N-terminal Azide Modification | Bioorthogonal chemistry applications, SAR studies. | Enabled the creation of a large library of analogues to study properties like lipophilicity and cell permeability. nih.govbiorxiv.org |
Molecular and Cellular Mechanisms of Action of Atsp 7041
Biophysical Characterization of ATSP-7041-Target Interactions
The efficacy of this compound as a dual inhibitor is rooted in its high-affinity binding to both MDM2 and MDMX. nih.gov Biophysical studies have been instrumental in quantifying these interactions and understanding the kinetics of target engagement.
High-Affinity Binding to MDM2 and MDMX by this compound
This compound demonstrates nanomolar binding affinities for both MDM2 and MDMX, highlighting its potency as a dual inhibitor. nih.gov Studies using Biacore, a surface plasmon resonance-based technology, have confirmed these high-affinity interactions. The equilibrium dissociation constants (KD) reveal a strong and stable complex formation with both target proteins. nih.gov In contrast, a negative control analog, ATSP-7342, with a mutation from Phenylalanine to Alanine at position 19, shows virtually no binding to either MDM2 or MDMX. nih.gov
| Compound | Target | Binding Affinity (KD, nM) |
|---|---|---|
| This compound | MDM2 | 0.91 |
| This compound | MDMX | 2.31 |
| ATSP-7342 (Control) | MDM2 | No Binding |
| ATSP-7342 (Control) | MDMX | No Binding |
Kinetics of this compound-Target Association and Dissociation
Kinetic analysis of the interaction between this compound and its targets reveals a fast association rate (on-rate) and a notably slow dissociation rate (off-rate). nih.gov This kinetic profile suggests that once this compound binds to MDM2 or MDMX, it forms a durable complex, leading to a prolonged inhibitory effect. nih.govresearchgate.net The slow off-rate is a key attribute, contributing to the sustained activation of the p53 pathway within cancer cells. nih.govresearchgate.net This prolonged target engagement distinguishes this compound from some small-molecule inhibitors. researchgate.net
Structural Basis of this compound-MDMX Interaction
The molecular interactions underpinning the high-affinity binding of this compound to its targets have been elucidated through high-resolution structural studies. These studies provide a detailed atomic-level view of the binding interface and highlight the critical role of the hydrocarbon staple in target engagement.
X-Ray Crystallography of this compound Bound to MDMX
A high-resolution 1.7-Å X-ray crystal structure of this compound in complex with MDMX has provided significant insights into its mechanism of action. nih.gov The structure reveals multiple points of contact between the peptide and the target protein. nih.gov Key interacting residues on this compound, including Phenylalanine19, Tryptophan23, and Cyclobutylalanine26, are responsible for the high binding affinity. nih.gov
Downstream Signaling Pathway Modulation and Cellular Effects by this compound
By inhibiting the p53-MDM2 and p53-MDMX interactions, this compound triggers a cascade of downstream signaling events that ultimately lead to the suppression of tumor growth. nih.govresearchgate.net The cellular effects of this compound are consistent with the reactivation of the p53 tumor suppressor pathway. nih.govmedchemexpress.comresearchgate.net
Reactivation of the p53 Tumor Suppressor Pathway by this compound
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell-cycle arrest and apoptosis, acting as a safeguard against malignant transformation. nih.gov In many cancers where the p53 protein itself is not mutated (p53 wild-type), its tumor-suppressing functions are often disabled through the overexpression of its negative regulators, MDM2 and MDMX. nih.govoipub.comresearchgate.net These proteins bind directly to p53, inhibiting its activity and targeting it for degradation. mdpi.com
This compound is a stapled α-helical peptide specifically designed to reactivate the p53 pathway by disrupting these inhibitory interactions. nih.govoipub.commedchemexpress.comnih.gov It functions as a potent dual inhibitor, binding with nanomolar affinity to both MDM2 and MDMX. nih.govnih.gov By occupying the same binding pockets on MDM2 and MDMX that p53 would normally bind to, this compound effectively prevents these proteins from sequestering and inhibiting p53. nih.govmdpi.com This action stabilizes p53 and allows it to accumulate within the cell, thereby restoring its ability to regulate gene expression and carry out its tumor suppressor functions. researchgate.netsfu.ca The reactivation is strictly dependent on the p53 status of the cells, occurring only in cells that express wild-type p53. nih.govresearchgate.netsfu.ca
A high-resolution X-ray crystal structure of this compound bound to MDMX has provided insight into its mechanism, revealing that key amino acid residues and the hydrocarbon staple of the peptide itself make multiple critical contacts with the target protein. nih.govresearchgate.net This structural basis explains the high-affinity binding and potent dual inhibitory action of the compound. mdpi.com
Modulation of p53 Target Gene Expression (e.g., p21, MDM2)
Upon its reactivation by this compound, p53 resumes its function as a transcription factor, leading to the altered expression of its downstream target genes. Research in p53 wild-type cancer cell lines, such as SJSA-1 (osteosarcoma) and MCF-7 (breast cancer), has demonstrated that treatment with this compound leads to a dose-dependent increase in p53 protein levels. nih.govresearchgate.netsfu.ca This stabilization of p53 is followed by a corresponding elevation in both the mRNA and protein levels of key p53 transcriptional targets, including p21 (a cell cycle inhibitor) and MDM2 (which forms a feedback loop with p53). nih.govresearchgate.netsfu.ca
In MCF-7 cells, which overexpress MDMX, this compound induced significantly higher levels of these proteins compared to the MDM2-specific inhibitor Nutlin-3a, highlighting the importance of its dual-inhibitor activity. nih.govresearchgate.netsfu.ca The induction of p53 target genes was observed only in p53 wild-type cancer cells and not in p53-mutant cells, confirming the on-target, mechanism-dependent action of this compound. nih.govsfu.ca
| Cell Line | Observation | Details | Source |
|---|---|---|---|
| SJSA-1 & MCF-7 | Dose-dependent increase in p53 protein levels | Treatment with this compound led to accumulation of the p53 protein. | nih.govresearchgate.net |
| SJSA-1 & MCF-7 | Concomitant elevation of p21 and MDM2 protein levels | Increased p53 levels resulted in higher expression of its target proteins. | nih.govresearchgate.net |
| MCF-7 | Superior induction of p53 pathway proteins compared to Nutlin-3a | This compound's dual inhibition of MDM2 and MDMX leads to a more robust p53 activation in cells with high MDMX levels. | nih.govresearchgate.net |
| SJSA-1 & MCF-7 | Dose-dependent induction of p21, MDM2, and MIC-1 mRNA | The effect was observed only in p53 wild-type cells, not in p53-mutant cells like MDA-MB-435 or SW480. | nih.govsfu.ca |
Impact of this compound on Cell Cycle Progression and Apoptosis in Cellular Models
The reactivation of p53 and the subsequent upregulation of target genes like p21 have direct consequences on cellular fate. The two primary functions of p53 activation are the induction of cell-cycle arrest and apoptosis, both of which are considered crucial for its tumor suppressor role. researchgate.netsfu.ca
Studies have shown that this compound effectively induces cell-cycle arrest in a dose-dependent manner in p53 wild-type cancer cells. nih.govresearchgate.net In both SJSA-1 and MCF-7 cell lines, treatment resulted in arrest in the G1 and G2/M phases of the cell cycle, accompanied by a significant depletion of the S phase (DNA synthesis) population. nih.govresearchgate.netsfu.ca
In addition to halting cell proliferation, this compound also triggers programmed cell death, or apoptosis. nih.gov Using the Annexin V assay to quantify apoptosis, researchers observed a dose-dependent increase in apoptotic cells in both SJSA-1 and MCF-7 cell lines following treatment. nih.govresearchgate.net The apoptotic effect of this compound was particularly pronounced in MCF-7 cells when compared to the MDM2-selective inhibitor Nutlin-3a, which is consistent with this compound's ability to counteract the anti-apoptotic effects of MDMX. nih.govresearchgate.net This p53-dependent induction of apoptosis and cell-cycle arrest correlates directly with a loss of cell viability in treated cancer cells. nih.govresearchgate.net
| Cellular Process | Cell Line(s) | Effect of this compound | Source |
|---|---|---|---|
| Cell Cycle Progression | SJSA-1 & MCF-7 | Dose-dependent arrest in G1 and G2/M phases, with depletion of S phase. | nih.govresearchgate.netsfu.ca |
| Apoptosis | SJSA-1 & MCF-7 | Dose-dependent induction of apoptosis, quantified by Annexin V assay. | nih.govresearchgate.net |
Cellular Penetration and Intracellular Localization Studies of this compound
A critical factor for the therapeutic efficacy of molecules targeting intracellular protein-protein interactions is their ability to penetrate the cell membrane. nih.gov Studies investigating the cellular uptake of this compound have confirmed its efficient penetration into cancer cells. nih.govnih.gov
To visualize its uptake and localization, a fluorescently labeled version of the peptide, FAM-ATSP-7041, was synthesized. This labeled analog was shown to be equipotent to the parent compound, indicating that the fluorescent tag did not interfere with its biological activity. nih.gov When incubated with HCT-116 cancer cells, FAM-ATSP-7041 demonstrated efficient cellular penetration and resulted in a diffused intracellular localization pattern as observed by confocal microscopy. nih.gov This demonstrates that the stapled peptide can effectively cross the cell membrane and distribute throughout the cell, where it can engage its targets, MDM2 and MDMX. nih.gov Notably, an inactive mutant version of the peptide also showed efficient cell penetration, confirming that the biological effects of this compound are due to its specific binding to target proteins and not merely its presence in the cell. nih.gov
Further research suggests that in addition to passive cellular penetration, active transport may also contribute to the uptake of this compound in certain tissues. Studies have identified this compound as a substrate and a strong inhibitor of the organic anion-transporting polypeptide OATP1B1, a transporter primarily found in the liver. nih.gov This OATP1B1-mediated uptake could be a contributing mechanism to the compound's hepatobiliary excretion. nih.gov
Structure Activity Relationship Sar and Rational Design Principles for Atsp 7041 Analogues
Identification of Key Pharmacophoric Elements and Mutational Analysis in ATSP-7041
The interaction between this compound and its targets, MDM2 and MDMX, is mediated by key residues on the peptide that bind to specific pockets on the protein surface. Similar to the interaction between p53 and MDM2/MDMX, the binding is largely governed by hydrophobic interactions involving critical residues. acs.orgnih.gov In this compound, key binding residues have been identified, including Phe3, Trp7, and Cba10 (a non-natural amino acid). biorxiv.orgresearchgate.netnih.gov These residues are analogous to the critical Phe19, Trp23, and Leu26 residues in the p53 protein that are essential for binding to MDM2/MDMX. acs.orgnih.govnih.gov
Mutational analysis has been a key tool in identifying the importance of specific amino acid positions within the this compound sequence. Substitutions at the critical binding residues (F3, W7, Cba10) generally lead to significant decreases in binding affinity. biorxiv.org For instance, mutations to these positions can shift the binding dissociation constant (KD) by over 50-fold compared to the parent peptide (parent KD = 5 nM). biorxiv.org
Beyond these core binding residues, studies have also investigated the impact of substitutions at non-binding positions. biorxiv.orgresearchgate.net Single substitutions to charged residues (such as Lys, Arg, homo-Arg, His, and Glu) at non-binding positions often resulted in decreased cellular activity. biorxiv.orgresearchgate.net This effect was observed more frequently with basic substitutions compared to acidic ones. biorxiv.org However, the placement of acidic residues, such as glutamic acid, on the polar face of the amphipathic helix was generally tolerated and could even enhance solubility. nih.govbiorxiv.orgresearchgate.net
Influence of Hydrocarbon Staple on this compound Conformation and Activity
The hydrocarbon staple in this compound plays a vital role in locking the peptide into a stable alpha-helical conformation. dovepress.comnih.govresearchgate.net This conformational constraint is essential for presenting the key pharmacophoric residues in the correct orientation for high-affinity binding to MDM2 and MDMX. nih.govacs.org Circular dichroism (CD) studies have demonstrated that the i, i+7 hydrocarbon staple increases the helicity of this compound significantly, from 11% in the linear form to 70% in the stapled form at pH 7.0. cam.ac.ukdovepress.comresearchgate.net
Furthermore, the hydrocarbon staple itself can contribute directly to target binding through hydrophobic interactions with the protein surface. nih.govdovepress.compnas.org An X-ray crystal structure of this compound bound to MDMX revealed molecular interactions that include contacts with key amino acids on MDMX and a role for the hydrocarbon staple in target engagement. nih.govacs.orgnih.govacs.org This highlights that the staple is not merely a structural constraint but can also be an active component of the binding interface. dovepress.com
While hydrocarbon stapling is effective in promoting helicity and improving stability, the degree of helicity does not always directly correlate with increased binding affinity. dovepress.com Optimization of the staple type and its position within the peptide sequence are important considerations in the design of stapled peptides to ensure optimal cellular activity and avoid off-target effects. nih.govresearchgate.net
Correlation between Physicochemical Properties (e.g., Lipophilicity, Charge) and Cellular Activity of this compound Analogues
Physicochemical properties, particularly lipophilicity and charge, have a significant impact on the cellular activity and permeability of this compound analogues. nih.govbiorxiv.orgresearchgate.netresearchgate.net Studies on large libraries of this compound analogues have revealed a clear correlation between lipophilicity and cell permeability. nih.govbiorxiv.orgresearchgate.netresearchgate.net Peptides with higher lipophilicity tend to exhibit better cell permeability. nih.govbiorxiv.org
However, balancing lipophilicity for permeability with other properties like solubility and off-target effects is crucial. nih.govresearchgate.net Analysis of the this compound library indicated that while lipophilicity correlates with permeability and cellular activity, cationic residues tend to cause off-target toxicities, whereas anionic residues are generally well-tolerated. nih.govbiorxiv.orgresearchgate.netresearchgate.net Placement of acidic residues on the polar face of the amphipathic helix can help maintain solubility while potentially influencing permeability. nih.govbiorxiv.orgresearchgate.net
Data from the analysis of this compound analogues illustrates the relationship between lipophilicity (LogD) and permeability (measured by cellular EC50 / binding KD ratio or NanoClick permeability). nih.govbiorxiv.org More permeable peptides generally have higher LogD values. nih.govbiorxiv.org
Representative Data on Lipophilicity and Permeability of this compound Analogues (Illustrative data based on search findings)
| Analogue | Experimental LogD | Permeability (Cell Ratio: EC50/Kd) |
| This compound | -0.5 (Example value) | 100 (Example value) |
| Analogue A (more lipophilic) | 1.0 (Example value) | 50 (Example value) |
| Analogue B (less lipophilic) | -1.5 (Example value) | 500 (Example value) |
Rational Design and Optimization Strategies for Improved this compound Derivatives
Rational design and optimization strategies for this compound derivatives involve integrating insights gained from SAR studies and structural information to improve target binding, cellular uptake, and reduce off-target effects. cam.ac.uknih.govacs.orgresearchgate.netresearchgate.net Key strategies include:
Amino Acid Substitutions: Modifying amino acids at non-critical binding positions to influence physicochemical properties like lipophilicity and charge, aiming to improve permeability and reduce toxicity without compromising target binding. nih.govbiorxiv.orgresearchgate.net Polar to apolar substitutions at certain positions have been shown to enhance cellular activity. biorxiv.org
Staple Optimization: Exploring different staple types, lengths, and positions to optimize conformational stability, target engagement, and potentially influence permeability and off-target interactions. cam.ac.uknih.govresearchgate.net While hydrocarbon staples are common, other chemistries have also been explored in stapled peptides. cam.ac.ukbiorxiv.orgsemanticscholar.org
Modifications to Termini: Altering the N- and C-termini of the peptide, such as acetylation of the N-terminus or modifying the C-terminal length and composition, to improve properties like solubility, helicity, and cellular activity. biorxiv.orgresearchgate.netnih.gov
Incorporation of Non-natural Amino Acids: Utilizing non-natural amino acids, including those with specific side chains for stapling or those that influence helicity or other properties, to fine-tune the peptide's characteristics. dovepress.comcam.ac.uknih.gov
Structure-Based Design: Leveraging structural information, such as the X-ray crystal structure of this compound bound to MDMX, to guide modifications and predict their impact on binding interactions. nih.govacs.orgnih.govacs.org Computational modeling plays a role in understanding binding modes and predicting the effects of mutations. nih.govacs.orgfrontiersin.orgfrontiersin.org
Iterative Synthesis and Testing: Employing an iterative process of peptide design, synthesis, and comprehensive characterization (binding assays, cellular activity assays, permeability assays, etc.) to systematically optimize lead candidates. cam.ac.ukacs.orgnih.govacs.org
The goal of these strategies is to develop stapled peptide analogues with an improved therapeutic index, characterized by potent on-target activity and minimal off-target effects. nih.govresearchgate.netresearchgate.net
Stereochemical Considerations in this compound Activity Profiles
Stereochemistry, particularly the use of D-amino acids, can influence the activity profiles of stapled peptides. While L-amino acids are typically found in natural proteins and peptides, incorporating D-amino acids can impact conformation, stability, and interactions with targets and cellular environments. mdpi.com
Studies exploring the effect of D-amino acid substitutions in this compound analogues have yielded interesting findings. mdpi.com Single substitutions of L-amino acids with their D-counterparts at non-interfacial residues generally maintained similar binding affinities and cellular activities, despite D-amino acids typically being considered helix-breakers in right-handed alpha-helices. mdpi.com
However, D-amino acid substitutions at the critical binding interface residues can have different effects. mdpi.com For example, substituting Phe3 and Cba10 with their D-amino acid equivalents resulted in expected decreases in binding affinity and cellular activity. mdpi.com Surprisingly, substituting Trp7 with D-Trp7 was tolerated, maintaining both binding affinity and cellular activity. mdpi.com An X-ray structure of the D-Trp7-modified peptide suggested that the indole (B1671886) side chain could still interact optimally with the binding site through a slight re-orientation of the peptide. mdpi.com
These findings indicate that while D-amino acids can disrupt helicity in linear peptides, stapling can help maintain the alpha-helical structure, and the specific position and context of a D-amino acid substitution are critical in determining its impact on target binding and cellular activity. mdpi.com
Preclinical Biological Efficacy and Mechanistic Validation in Advanced Research Models
In Vitro Cellular Models for ATSP-7041 Mechanistic Validation
This compound is a stapled α-helical peptide developed as a potent dual inhibitor of both murine double minute 2 (MDM2) and murine double minute X (MDMX), two key negative regulators of the p53 tumor suppressor protein. nih.govpnas.org The mechanistic validation of this compound has been extensively studied in various in vitro cellular models to confirm its on-target activity and p53-dependent mechanism of action. nih.govnih.gov
The activity of this compound has been evaluated in cancer cell lines that represent clinically relevant tumors overproducing MDM2 or MDMX. nih.govresearchgate.net Key models include SJSA-1, an osteosarcoma cell line with MDM2 gene amplification, and MCF-7, a breast cancer cell line that overexpresses MDMX. nih.govresearchgate.net In both SJSA-1 and MCF-7 cell lines, treatment with this compound resulted in a dose-dependent increase in p53 protein levels. nih.govresearchgate.net This stabilization of p53 led to the subsequent elevation of its transcriptional targets, p21 and MDM2. nih.gov
The effects of this compound were shown to be strictly dependent on the p53 status of the cancer cells. nih.gov The compound demonstrated potent activity in cancer cell lines with wild-type p53 (p53WT), such as SJSA-1 and MCF-7. nih.gov Conversely, in cancer cell lines with mutant p53, like MDA-MB-435 and SW480, the induction of p53 target genes was not observed, highlighting the specific, mechanism-dependent action of this compound. nih.gov The selectivity index, calculated as the ratio of IC50 values between p53 mutant and p53 wild-type cell lines, was determined to be greater than 30. nih.govresearchgate.net
In MCF-7 cells, which have high levels of MDMX, this compound induced significantly higher levels of p53 pathway proteins compared to the MDM2-specific inhibitor Nutlin-3a. nih.govsfu.ca This is because Nutlin-3a does not disrupt the p53-MDMX interaction, which is effectively targeted by this compound. nih.govsfu.ca
Table 1: Effect of this compound on Wild-Type p53 Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature | Observed Effect of this compound |
|---|---|---|---|
| SJSA-1 | Osteosarcoma | MDM2 Amplification | Dose-dependent increase in p53, p21, and MDM2 protein levels. nih.govnih.gov |
| MCF-7 | Breast Cancer | MDMX Overexpression | Dose-dependent increase in p53, p21, and MDM2 protein levels. nih.gov |
A variety of functional assays have been employed to confirm that this compound engages its targets and activates the p53 signaling pathway.
Western Blotting: This technique has been used to demonstrate a dose-dependent increase in the protein levels of p53 and its downstream targets, p21 and MDM2, in p53 wild-type cells like SJSA-1 and MCF-7 following treatment with this compound. nih.gov
Immunoprecipitation (IP): IP assays in MCF-7 cells showed that this compound causes a dose-dependent decrease in the amount of both MDM2 and MDMX associated with p53. nih.gov This provides direct evidence that the compound disrupts the p53-MDM2/MDMX protein-protein interactions within the cell. nih.gov
Gene Expression Analysis: The activation of the p53 pathway was further confirmed by measuring the mRNA levels of p53 target genes. This compound induced a dose-dependent increase in the mRNA of p21, MDM2, and MIC-1 in p53 wild-type cells, but not in p53 mutant cells. nih.gov
Cell Viability Assays (MTT Assay): The biological consequence of p53 activation was assessed through cell viability assays. The loss of cell viability in response to this compound treatment correlated well with the activation of p53, demonstrating the compound's p53-dependent cytotoxic effects. nih.govresearchgate.net
Recombinase Enhanced Bimolecular Luciferase Complementation (ReBiL): This highly specific cell-based assay was used to further validate the on-target activity of this compound. nih.gov The results showed that this compound dose-responsively disrupts both the p53-HDM2 and p53-HDMX interactions, but not an unrelated protein complex (BRCA1/BARD1), confirming its specificity. nih.gov
Table 2: Functional Assays for this compound Mechanistic Validation
| Assay Type | Purpose | Key Finding |
|---|---|---|
| Western Blotting | Measure protein levels | Increased levels of p53, p21, and MDM2 in SJSA-1 and MCF-7 cells. nih.gov |
| Immunoprecipitation | Assess protein-protein interactions | Dose-dependent disruption of p53-MDM2 and p53-MDMX complexes. nih.gov |
| Quantitative RT-PCR | Measure mRNA levels | Dose-dependent induction of p53 target genes (p21, MDM2, MIC-1). nih.gov |
| MTT Assay | Determine cell viability | Loss of viability correlated with p53 activation in p53WT cells. nih.gov |
| ReBiL Assay | Confirm specific target engagement | Dose-responsive disruption of p53/HDM2 and p53/HDMX interactions. nih.gov |
In Vivo Research Models for Mechanistic Studies of this compound
The efficacy and on-target activity of this compound have been demonstrated in in vivo research models, providing proof-of-concept for its therapeutic potential. nih.govnih.gov These studies show that the compound can effectively reactivate the p53 pathway in tumors, leading to growth suppression. nih.govpnas.org
This compound has been evaluated in human cancer xenograft models that harbor wild-type p53 and overexpress MDM2 or MDMX. nih.govresearchgate.net
SJSA-1 Osteosarcoma Xenograft Model: In this MDM2-amplified model, administration of this compound resulted in statistically significant tumor growth inhibition. nih.govresearchgate.net
MCF-7 Breast Cancer Xenograft Model: In this MDMX-overexpressing model, treatment with this compound led to dose-dependent and statistically significant tumor growth inhibition. nih.govresearchgate.net
These results demonstrate robust, p53-dependent suppression of tumor growth in vivo, correlating with the compound's on-target pharmacodynamic activity. nih.govnih.gov
To confirm that the observed tumor growth inhibition was a direct result of p53 pathway activation, biomarker analysis was performed on tumor tissues from the xenograft models. nih.govresearchgate.net The expression of p21, a key downstream target of p53, was examined as a pharmacodynamic marker. researchgate.net
In the MCF-7 xenograft model, tumors from mice treated with this compound showed a robust induction of p21 mRNA levels. researchgate.net A 12- to 19-fold increase in p21 expression was observed 8 hours after the final dose, providing clear evidence of on-target p53 pathway activation within the tumor tissue. researchgate.net This high correlation between tumor growth suppression and on-target pharmacodynamic activity validates the mechanism of action of this compound in a preclinical in vivo setting. nih.govnih.gov
Table 3: In Vivo Efficacy and Biomarker Modulation by this compound
| Xenograft Model | Key Feature | Efficacy Outcome | Pharmacodynamic Biomarker | Biomarker Finding |
|---|---|---|---|---|
| SJSA-1 | MDM2 Amplification | Significant tumor growth inhibition. researchgate.net | N/A | N/A |
| MCF-7 | MDMX Overexpression | Dose-dependent tumor growth inhibition. researchgate.net | p21 mRNA | 12- to 19-fold increase 8 hours post-dose. researchgate.net |
Interaction of this compound with Drug Transporters and Metabolic Enzymes in Research Models
In vitro studies were conducted to investigate the interaction of this compound with various drug-metabolizing enzymes and transporters, focusing on those relevant to its primary hepatobiliary elimination route. nih.gov
Metabolic Enzymes (Cytochrome P450s): The interaction of this compound with five major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6) was evaluated. nih.govnih.gov The results showed that this compound has negligible or limited interaction with these human liver CYPs. nih.gov It demonstrated negligible metabolism in human liver S9 fractions and only limited inhibitory activity on CYP functions in yeast microsomes or S9 fractions. nih.govnih.gov
Drug Transporters: The interaction of this compound with four key hepatic transporters was assessed. nih.govnih.gov
OATP1B1 and OATP1B3: this compound was found to be both a substrate and a strong inhibitor of Organic Anion Transporting Polypeptide (OATP) activities. nih.gov A substantial uptake of the compound by OATPs was observed in HEK293 cells. nih.govnih.gov this compound showed potent, dose-dependent inhibition of OATP1B1-mediated uptake with an IC50 value of 0.81 μM. nih.govmdpi.com
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): this compound was also identified as an inhibitor of P-gp and BCRP activities in reversed membrane vesicles. nih.govnih.gov
These findings indicate that while this compound has a low potential for drug-drug interactions (DDIs) mediated by CYP enzymes, there is a possibility of transporter-mediated DDIs. nih.govnih.gov
Table 4: In Vitro Interaction Profile of this compound with Metabolic Enzymes and Transporters
| Entity | Type | Interaction | Finding/Value |
|---|---|---|---|
| CYP1A2, 2C9, 2C19, 3A4, 2D6 | Metabolic Enzymes | Inhibition/Metabolism | Negligible or limited interaction. nih.gov |
| OATP1B1 | Transporter | Substrate | Yes. nih.gov |
| OATP1B1 | Transporter | Inhibition | Strong inhibitor (IC50 = 0.81 μM). nih.govmdpi.com |
| OATP1B3 | Transporter | Inhibition | Yes. nih.gov |
| P-gp | Transporter | Inhibition | Yes. nih.gov |
| BCRP | Transporter | Inhibition | Yes. nih.gov |
In Vitro Evaluation of this compound Interaction with CYPs in Liver Fractions (Research context)
The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical compound evaluation. For this compound, a stapled α-helical peptide, its interaction with hepatic cytochrome P450 (CYP) enzymes was investigated to understand its metabolic profile and its potential to interfere with the metabolism of other drugs. nih.govnih.gov Research in this area is significant because many therapeutic agents are metabolized by the CYP system, and any inhibition or induction of these enzymes can lead to altered drug exposures and potential toxicity. mdpi.com
Studies were conducted in vitro using human liver S9 fractions and yeast microsomes expressing various human CYP isoforms. nih.govresearchgate.net The human liver S9 fraction is a subcellular component that contains both microsomal and cytosolic enzymes, allowing for a broad assessment of metabolic stability. mdpi.com
The research findings indicate that this compound has a negligible or limited interaction with the major human liver CYP enzymes. nih.gov In an assessment of metabolic stability, this compound (at a concentration of 0.5 µM) was incubated with a human liver S9 fraction for 24 hours, showing minimal degradation. nih.gov Furthermore, when tested for its inhibitory potential at a concentration of 10 μM, this compound demonstrated limited inhibition of the activities of key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6. nih.govnih.govresearchgate.net The effects of this compound on the metabolism of specific CYP3A4 substrates, midazolam and testosterone, were also found to be minimal in the human liver S9 fraction. researchgate.net These results suggest a low likelihood of this compound causing CYP-mediated drug-drug interactions. nih.gov
Table 1: In Vitro Interaction of this compound with Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Test System | This compound Conc. | Observation | Source |
|---|---|---|---|---|
| Multiple | Human Liver S9 Fraction | 0.5 µM | Negligible metabolism over 24 hours | researchgate.net, nih.gov |
| CYP1A2 | Yeast Microsomes | 10 µM | Limited inhibition of activity | researchgate.net, nih.gov |
| CYP2C9 | Yeast Microsomes | 10 µM | Limited inhibition of activity | researchgate.net, nih.gov |
| CYP2C19 | Yeast Microsomes | 10 µM | Limited inhibition of activity | researchgate.net, nih.gov |
| CYP2D6 | Yeast Microsomes | 10 µM | Limited inhibition of activity | researchgate.net, nih.gov |
| CYP3A4 | Yeast Microsomes | 10 µM | Limited inhibition of activity | researchgate.net, nih.gov |
In Vitro Evaluation of this compound Interaction with OATPs, P-gp, and BCRP in Cell Systems (Research context)
Beyond metabolic enzymes, the interaction of drug candidates with transport proteins is crucial for understanding their pharmacokinetics and potential for DDIs. iqpc.com Investigations were performed to characterize the interaction of this compound with several key hepatic transporters: organic anion transporting polypeptides (OATPs; specifically OATP1B1 and OATP1B3), P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP). nih.govnih.gov These transporters play a significant role in the uptake and efflux of drugs in the liver and other tissues. iqpc.com
The research context for this evaluation is the need to assess whether this compound is a substrate or inhibitor of these transporters, as such interactions can influence its own disposition as well as that of co-administered drugs. nih.gov The studies utilized various in vitro cell-based systems, including HEK293 cells engineered to express specific OATP transporters and reversed membrane vesicles for evaluating P-gp and BCRP activity. nih.govresearchgate.net
In contrast to its limited interaction with CYP enzymes, this compound showed significant interactions with the studied transporters. nih.govnih.gov A substantial uptake of this compound was observed in OATP-expressing HEK293 cells, indicating that the peptide is a substrate for these transporters. nih.govresearchgate.net Specifically, detailed analysis confirmed that this compound is a substrate and a strong inhibitor of OATP1B1. nih.gov The compound also demonstrated inhibitory activity against P-gp and BCRP in reversed membrane vesicles. nih.govresearchgate.net At a concentration of 10 μM, this compound caused a strong inhibition of the transport activity of OATP1B1, OATP1B3, P-gp, and BCRP. nih.gov These findings highlight the potential for transporter-mediated DDIs with this compound and underscore the necessity of evaluating such interactions for stapled peptide therapeutics. nih.govresearchgate.net
Table 2: In Vitro Interaction of this compound with Drug Transporters
| Transporter | Test System | Observation | Source |
|---|---|---|---|
| OATP1B1 | HEK293 Cells | Acts as a substrate and strong inhibitor | researchgate.net, nih.gov |
| OATP1B3 | HEK293 Cells | Acts as a substrate and strong inhibitor | nih.gov, nih.gov |
| P-gp (P-glycoprotein) | Reversed Membrane Vesicles | Acts as an inhibitor | researchgate.net, nih.gov |
Advanced Analytical Methodologies for Atsp 7041 Research
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods provide fundamental insights into the physical structure and conformation of ATSP-7041, which are critical determinants of its biological function.
Circular Dichroism (CD) spectroscopy is a pivotal technique for assessing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can quantify the degree of α-helicity, β-sheet content, or random coil structures.
In the study of this compound, CD spectroscopy was employed to evaluate its solution-state conformation. Research findings demonstrated that this compound is highly α-helical. nih.govresearchgate.net The hydrocarbon staple is designed to lock the peptide into its bioactive α-helical shape, which is essential for its ability to bind to its targets. Comparative analysis revealed a stark difference between the stapled compound and its linear, unstapled counterpart. This compound exhibited a 70% α-helical content in solution at pH 7.0, whereas the corresponding linear peptide was only weakly α-helical, with just 11% helicity. nih.govresearchgate.net This conformational pre-organization is a key biophysical property contributing to the high binding affinity of this compound.
| Compound | Conformation | α-Helical Content (%) | Reference |
|---|---|---|---|
| This compound (Stapled) | Highly α-helical | 70% | nih.govresearchgate.net |
| Linear pDI Peptide (Unstapled) | Weakly α-helical | 11% | nih.govresearchgate.net |
X-ray diffraction, or X-ray crystallography, is a high-resolution technique used to determine the precise three-dimensional atomic structure of molecules, including complex biological assemblies like peptide-protein complexes. acs.org This method provides definitive structural evidence of how a ligand binds to its target, revealing specific intermolecular contacts that are crucial for structure-based drug design.
For this compound, X-ray crystallography was successfully used to solve the structure of the peptide in complex with its target protein, MDMX. nih.govacs.org The analysis yielded a high-resolution (1.7 Å) crystal structure, which provided a detailed molecular map of the binding interface. nih.gov The structural data revealed the key amino acid residues of this compound (such as Phe19, Trp23, and Tyr22) responsible for the high-affinity interaction. nih.gov Significantly, the structure also delineated the role of the hydrocarbon staple itself in target engagement, showing that it contributes directly to the binding affinity. nih.gov This structural elucidation confirmed the binding hypothesis and provided a rational basis for the compound's potent dual inhibition of both MDM2 and MDMX. nih.gov
| Complex | Technique | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| This compound bound to MDMX | X-ray Diffraction | 1.7 Å | Revealed key interacting residues and the role of the hydrocarbon staple in binding. | nih.gov |
Bioanalytical Techniques for this compound in Research Samples
Bioanalytical techniques are essential for studying the interaction of this compound with its targets and for quantifying its presence in biological matrices, which is fundamental to preclinical research.
While direct studies utilizing BLI for this compound have not been reported, the binding kinetics of this compound to its targets, MDM2 and MDMX, were determined using a closely related optical biosensing technique, Surface Plasmon Resonance (SPR), on a Biacore instrument. nih.gov These studies confirmed the high affinity of this compound for both targets, revealing dissociation constants (KD) in the nanomolar range. The data also showed a fast association rate and a notably slow dissociation rate, indicating the formation of a stable complex. nih.gov
| Target Protein | Dissociation Constant (KD) | Kinetic Profile | Reference |
|---|---|---|---|
| MDM2 | 0.91 nM | Fast on-rate, slow off-rate | nih.gov |
| MDMX | 2.31 nM | nih.gov |
Immunoprecipitation (IP) followed by Western blotting is a powerful combination of techniques used to demonstrate and analyze protein-protein interactions within the complex environment of a cell. IP is used to isolate a specific protein (and any bound partners) from a cell lysate, and Western blotting is then used to detect and quantify specific proteins within the isolated complex.
This methodology was critical in confirming the cellular mechanism of action of this compound. nih.govresearchgate.net Researchers treated MCF-7 breast cancer cells, which overexpress MDMX, with this compound. nih.govresearchgate.net Using antibodies against p53 to immunoprecipitate it from the cell lysates, they then performed Western blotting to detect the levels of associated MDM2 and MDMX. The results showed a substantial reduction in the amount of both MDM2 and MDMX co-precipitated with p53 in cells treated with this compound compared to controls. nih.govresearchgate.net This provided direct evidence that this compound penetrates cancer cells and effectively disrupts the intracellular p53-MDM2 and p53-MDMX interactions. nih.govresearchgate.net
Furthermore, Western blot analysis of whole-cell lysates from cancer cell lines (SJSA-1 and MCF-7) treated with this compound showed a dose-dependent increase in the protein levels of p53 and its transcriptional targets, p21 and MDM2. nih.gov This demonstrated that by inhibiting the negative regulators MDM2 and MDMX, this compound successfully stabilizes p53 and activates its downstream tumor suppressor pathway. nih.govresearchgate.net
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the quantitative analysis of small molecules and peptides in complex biological matrices. q2labsolutions.comresearchgate.net The technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, allowing for precise quantification even at low concentrations.
In the research of this compound, LC-MS has been utilized for multiple purposes. During its synthesis, LC-MS was used to verify the completeness of chemical reactions and to confirm the purity and structural integrity of the final compound. nih.gov
More advanced quantitative LC/MS methods were employed in preclinical studies to investigate the interaction of this compound with cellular transporters. For instance, to quantify the uptake of this compound in OATP1B1-expressing HEK293 cells, a liquid chromatography-mass spectrometry (LC/MS) system was used. nih.gov The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in heated electrospray ionization (ESI) mode. nih.gov This sensitive analytical method allowed for the precise measurement of intracellular this compound concentrations, enabling the characterization of its transport kinetics and demonstrating that it is a substrate for the OATP1B1 transporter. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Ultimate3000 UHPLC with TSQ-Quantiva Mass Spectrometer | nih.gov |
| Column | Triart Bio C18 (3 μm, 2.1mm × 100 mm) | nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.gov |
| Ionization Mode | Heated Electrospray Ionization (ESI) | nih.gov |
| Application | Quantitative analysis of this compound uptake in HEK293 cells. | nih.gov |
Spatial Profiling Techniques for this compound in Tissue Sections
Understanding the precise distribution of therapeutic agents within tissues is fundamental to evaluating their efficacy and potential off-target effects. For a novel modality like the stapled peptide this compound, advanced analytical methods are required to map its location within complex biological systems. Spatial profiling techniques provide these crucial insights by visualizing the distribution of molecules directly in tissue sections.
Quantitative Whole-Body Autoradiography (QWBA)
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to determine the distribution of radiolabeled compounds throughout an entire organism. njdmpk.com This method has been instrumental in characterizing the pharmacokinetic profile of this compound.
In a key study, the tissue distribution of radiolabeled [3H]-ATSP-7041 was evaluated in rats following a single intravenous dose. nih.govresearchgate.net At specific time points, whole-body cryosections were prepared and analyzed to create detailed images, known as autoradioluminograms, which map the concentration of radioactivity. wuxiapptec.com
Key Research Findings: The QWBA study revealed a broad and favorable tissue distribution for this compound. nih.govnih.gov The compound distributed extensively throughout the body, with the notable exception of limited penetration into the brain, central nervous system tissues, and erythrocytes. researchgate.net
Mean representative autoradioluminograms taken at 0.5 and 6 hours post-administration showed no evidence of accumulation in any specific subset of tissues, indicating efficient clearance. nih.govresearchgate.net Importantly, the highest concentrations of this compound-derived radioactivity were observed in highly vascularized tissues. This includes essential target tissues for treating both solid and hematologic tumors, where the greatest tissue-to-plasma ratios were recorded. researchgate.net A significant portion of the administered dose was eliminated through the bile. nih.gov These findings confirm that this compound can effectively reach critical therapeutic sites. nih.gov
| Parameter | Methodology / Finding | Reference |
|---|---|---|
| Technique | Quantitative Whole-Body Autoradiography (QWBA) | nih.govresearchgate.net |
| Tracer | [3H]this compound (Radiolabeled this compound) | nih.govresearchgate.net |
| Animal Model | Male Long-Evans Rats | researchgate.net |
| Observation Timepoints | 0.5 and 6 hours post-administration | researchgate.net |
| General Distribution | Broad tissue distribution and clearance | nih.govnih.gov |
| Tissue Accumulation | No accumulation observed in any subset of tissues | nih.govresearchgate.net |
| High Concentration Tissues | Highly vascularized tissues, including key tumor-relevant tissues | researchgate.net |
| Low Penetrance Tissues | Brain, Central Nervous System (CNS), Erythrocytes | researchgate.net |
| Primary Elimination Route | Eliminated primarily in the bile | nih.gov |
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is an advanced analytical technique that maps the spatial distribution of a wide array of molecules, including peptides, proteins, and drugs, directly from the surface of tissue sections without the need for labeling. nih.govfrontiersin.org Matrix-Assisted Laser Desorption/Ionization (MALDI) is the most common MSI method for analyzing peptides and proteins. maastrichtuniversity.nl
The MALDI-MSI workflow involves coating a thin tissue section with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules at each discrete position. nih.gov A mass spectrum is generated for each spot, and by compiling the data from all spots, a two-dimensional ion density map can be created for hundreds of different molecules, correlating molecular data with underlying tissue histology. maastrichtuniversity.nlnih.govresearchgate.net
While specific studies applying MALDI-MSI to this compound have not been detailed in the reviewed literature, this technology represents a frontier in spatial profiling for stapled peptides. Its ability to provide high-resolution spatial information without the requirement for radiolabeling makes it a powerful complementary technique to QWBA. manchester.ac.uknih.gov It could be used to investigate the micro-distribution of this compound within tumor tissues, distinguishing between stromal and cancerous regions and providing deeper insights into target engagement at a cellular level.
| Feature | Quantitative Whole-Body Autoradiography (QWBA) | MALDI Mass Spectrometry Imaging (MALDI-MSI) |
|---|---|---|
| Principle | Detects radioactivity from a labeled compound in whole-body sections. njdmpk.com | Detects mass-to-charge ratio of unlabeled molecules from tissue surfaces. nih.gov |
| Labeling Requirement | Requires radiolabeling (e.g., 3H or 14C) of the target compound. wuxiapptec.com | Label-free; measures the intrinsic molecular signature. frontiersin.org |
| Scope | Provides a whole-body overview of the compound and its metabolites. wuxiapptec.com | Provides high-resolution images of specific tissue sections. nih.gov |
| Information Provided | Total radioactivity concentration in various organs and tissues. njdmpk.com | Simultaneous detection and localization of multiple analytes (parent drug, metabolites, endogenous molecules). nih.govresearchgate.net |
| Resolution | Macroscopic view of distribution across organs. | Microscopic view, revealing distribution within tissue micro-architectures. manchester.ac.uk |
| Application to this compound | Successfully used to demonstrate broad tissue distribution and clearance. nih.govresearchgate.net | High potential for future studies on intratumoral micro-distribution and target engagement. |
Computational and Theoretical Studies of Atsp 7041
Molecular Docking and Dynamics Simulations of ATSP-7041-Target Interactions
Molecular docking and molecular dynamics (MD) simulations have been pivotal in elucidating the binding mechanism of this compound to its targets, MDM2 and MDMX. These computational techniques allow for the prediction and analysis of the peptide's binding pose, the stability of the protein-peptide complex, and the key intermolecular interactions that govern binding affinity.
Advanced simulation methods, such as Modeling by Employing Limited Data (MELD) and a Bayesian inference approach known as MELDxMD, have been employed to study the binding process. acs.orgresearchgate.net These techniques can accelerate sampling in molecular dynamics simulations, making it possible to observe the peptide's folding upon binding and to differentiate binding preferences. acs.orgresearchgate.net
Studies using these methods have successfully recovered the experimentally determined binding poses of this compound to MDMX, as confirmed by X-ray crystallography. acs.org The simulations show that this compound exhibits a highly funneled binding behavior, rapidly converging on a native-like cluster with high accuracy. nih.gov This is in contrast to the native p53 peptide, which is intrinsically disordered and folds upon binding. researchgate.net this compound, due to its hydrocarbon staple, is predisposed to adopt the helical conformation required for binding, which contributes to its high affinity. nih.gov
The simulations reveal that the binding is driven by key hydrophobic interactions. The core binding triad of residues (corresponding to Phe19, Trp23, and Leu26 in p53) on the peptide anchor themselves into a deep hydrophobic cavity on the MDM2/MDMX surface. acs.orgresearchgate.net A high-resolution X-ray crystal structure of this compound bound to MDMX at 1.7-Å resolution delineates these crucial intermolecular contacts, also highlighting a role for the hydrocarbon staple itself in target engagement. nih.gov
The conformational space explored by this compound during binding simulations shows a major cluster where the peptide binds as a helix with its three anchoring residues correctly positioned in the active site. nih.gov This preferred binding conformation is consistent with its high potency as a dual inhibitor. acs.orgnih.gov
Table 1: Computationally Determined Properties of this compound Binding
| Simulation Method | Target Protein | Key Finding | Reference |
|---|---|---|---|
| MELD-MD | MDMX | Recovered crystallographically determined binding pose. | acs.org |
| MELDxMD | MDM2 | Exhibited the most funneled binding behavior among peptides studied. | nih.gov |
| MELDxMD | MDM2 | The preferred conformation for the free peptide is the same as the binding conformation. | nih.gov |
Quantum Mechanical Studies for this compound Conformational and Reactivity Analysis
Quantum mechanical (QM) calculations offer a higher level of theory to investigate the intrinsic electronic structure and conformational energetics of molecules like this compound. nih.gov These methods are crucial for understanding the forces that stabilize the peptide's bioactive conformation.
A significant QM study analyzed the role of C=O···C=O tetrel bonding interactions in the folding mechanism of this compound. acs.org Using calculations at the RI-MP2/def2-TZVP level of theory, researchers identified that these noncovalent interactions contribute to the global stabilization of the peptide's structure. acs.org Tetrel bonds are attractive interactions involving a tetrel atom (like carbon) that has an electropositive region (a σ-hole). acs.org
In the case of this compound, multiple C=O···C=O tetrel bonds were found to stabilize the peptide's helical structure. acs.org The analysis of different conformational clusters from simulations revealed that these interactions are mainly located at opposite sides of the peptide chain, assisting in the packing and stabilization of the central and terminal parts of the structure. acs.org The presence of the hydrocarbon staple in this compound pre-organizes the peptide into a helical conformation, which is then further stabilized by these tetrel bonding interactions. nih.govacs.org This intrinsic stability is a key factor in its potent inhibitory activity, as less energy is required to adopt the binding-competent conformation. researchgate.net
Circular dichroism (CD) spectroscopy studies have experimentally confirmed the high α-helical content of this compound in solution (70% at pH 7.0), which is significantly higher than its corresponding linear, unstapled peptide (11% at pH 7.0), corroborating the computational findings of a stable helical structure. researchgate.netnih.gov
In Silico Prediction of Biological Activities and Structure-Property Relationships of this compound Analogues
The development of this compound has been followed by extensive research into its analogues to establish clear design rules and structure-property relationships (SPRs). Computational methods play a key role in this process by predicting how modifications to the peptide's structure will affect its properties, such as binding affinity, cell permeability, and off-target toxicity. biorxiv.orgmdpi.com
A large library of over 350 this compound analogues was created and characterized to gain insights into designing well-behaved, cell-active stapled peptides. biorxiv.orgbiorxiv.org This effort combined experimental characterization with computational analysis to build predictive models. biorxiv.org
Key findings from these in silico and related experimental studies include:
Lipophilicity and Permeability: A correlation was found between the lipophilicity of the analogues and their cell permeability. biorxiv.orgbiorxiv.org This allows for the computational prediction of permeability based on calculated properties like ALogP.
Role of Charged Residues: The studies revealed that cationic (positively charged) residues tended to cause off-target toxicities, whereas anionic (negatively charged) residues were generally well-tolerated. biorxiv.org This provides a crucial design principle for creating safer analogues.
Helicity and Permeability: A weak correlation was observed between the α-helicity of the peptides and their cellular permeability. Analogues with poor permeability ratios also tended to have low helicity values, suggesting that enhancing helicity can contribute to improved cellular entry. biorxiv.org
Amphipathicity: The amphipathic character of this compound, with a hydrophobic face for target binding and a hydrophilic face exposed to the solvent, was identified as beneficial for maintaining solubility. biorxiv.org
These insights, derived from the computational analysis of a large set of analogues, are critical for the rational design of next-generation stapled peptides with improved therapeutic profiles. biorxiv.orgbiorxiv.org For instance, an analogue of this compound, ALRN-6924, has progressed to clinical studies, underscoring the success of these design strategies. mdpi.comnih.gov
Table 2: Structure-Property Relationship Trends for this compound Analogues
| Property | Structural Feature | Effect | Reference |
|---|---|---|---|
| Cell Permeability | Increased Lipophilicity | Correlates with higher permeability | biorxiv.orgbiorxiv.org |
| Off-Target Toxicity | Cationic Residues | Tendency to cause off-target effects | biorxiv.org |
| Safety Profile | Anionic Residues | Generally well-tolerated | biorxiv.org |
| Cell Permeability | Enhanced α-Helicity | May contribute to improved permeability | biorxiv.org |
| Solubility | Amphipathic Character | Beneficial for maintaining solubility | biorxiv.org |
Emerging Research Frontiers and Broader Implications of Atsp 7041 Studies in Basic Science
ATSP-7041 as a Chemical Probe for Novel Biological Pathway Elucidation
This compound has emerged as a critical chemical probe for dissecting the p53 signaling network. As a potent and selective dual inhibitor, it effectively reactivates the p53 tumor suppressor pathway by disrupting the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX. nih.govnih.gov This targeted action allows researchers to meticulously study the downstream consequences of p53 activation in a controlled manner.
The mechanism of this compound involves binding to both MDM2 and MDMX with nanomolar affinities, which leads to the stabilization of p53. nih.gov This stabilization, in turn, results in the transcriptional activation of canonical p53 target genes. nih.gov Studies have demonstrated that treatment of cancer cells with this compound leads to a dose-dependent increase in the mRNA and protein levels of key p53 targets such as p21 and MDM2 itself, confirming its on-target mechanism of action. nih.gov This specificity makes this compound an invaluable tool for elucidating the nuanced roles of the p53 pathway in cellular processes like cell-cycle arrest and apoptosis. nih.govresearchgate.net
By comparing the effects of this compound with MDM2-selective inhibitors like Nutlin-3a, researchers can differentiate the biological outcomes of dual MDM2/MDMX inhibition versus selective MDM2 inhibition. nih.govresearchgate.net For instance, in cells with high MDMX expression, this compound induces a more robust p53 response than MDM2-selective inhibitors, highlighting its utility in probing the specific role of MDMX in p53 regulation. nih.govresearchgate.net The ability of this compound to efficiently penetrate cell membranes further enhances its utility as a probe for studying these intracellular pathways. nih.govresearchgate.net
Table 1: Research Findings on this compound as a Chemical Probe
| Research Finding | Description | Significance |
|---|---|---|
| Dual Inhibition of MDM2/MDMX | This compound binds with high affinity to both MDM2 and MDMX, disrupting their interaction with p53. nih.gov | Allows for the specific study of p53 pathway reactivation in cellular contexts where both MDM2 and MDMX are overexpressed. |
| p53 Pathway Activation | Treatment with this compound leads to stabilization of p53 and upregulation of its transcriptional targets, including p21 and MDM2. nih.gov | Provides a specific tool to trigger and study the downstream effects of p53 activation, such as cell cycle arrest and apoptosis. researchgate.net |
| Cellular Penetration | Fluorescently labeled this compound demonstrates efficient penetration of cell membranes to engage with its intracellular targets. nih.govresearchgate.net | Enables the use of this compound in live-cell studies to probe the dynamics of the p53 signaling pathway in real-time. |
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
While studies on this compound may not have been explicitly framed as "systems biology" projects, the data generated from this research are inherently multi-omic and lend themselves to such integrative analyses. Systems biology aims to understand the larger picture of how biological systems function by integrating diverse data sets. scienceopen.com The investigation of this compound's effects provides a clear example of how a targeted molecular intervention can be analyzed through a multi-omics lens.
Research on this compound has produced data across different "omic" levels:
Transcriptomics: Studies have measured the dose-dependent induction of mRNA from p53 target genes like p21, MDM2, and MIC-1 following this compound treatment. nih.gov
Proteomics: Western blot analyses have quantified the increased protein levels of p53, p21, and MDM2 in response to the compound. nih.gov Furthermore, immunoprecipitation studies have detailed the disruption of the p53-MDM2 and p53-MDMX protein complexes. sfu.ca
These datasets provide a foundation for building computational models of the p53/MDM2 circuit. ebi.ac.uk By integrating transcriptomic and proteomic data, researchers can create more accurate models of the feedback loops and dynamic responses within the p53 signaling network following its activation by this compound. harvard.edu This systems-level understanding can help predict cellular responses to p53 activation and identify other potential nodes for therapeutic intervention. scienceopen.com Multi-omic analysis of cellular states after treatment with this compound could also uncover novel biomarkers or secondary pathways affected by sustained p53 activation. nih.gov
Future Directions in Stapled Peptide Design Inspired by this compound Research
The research and development of this compound have provided significant insights that are actively shaping the future of stapled peptide design. A key challenge in this field has been to create peptides that not only bind their targets with high affinity but also possess drug-like properties such as cell permeability and low off-target toxicity. biorxiv.org
Systematic studies using this compound as a template have been instrumental in establishing design principles for future stapled peptides. By creating a large library of over 350 this compound analogs with single and multiple amino acid substitutions, researchers have been able to identify key relationships between the peptide's physicochemical properties and its biological activity. biorxiv.org
Key insights inspiring future designs include:
Lipophilicity and Permeability: A clear correlation has been established between the lipophilicity of the stapled peptide and its ability to permeate cells. biorxiv.org
Role of Charge: The introduction of cationic (positively charged) residues was often found to cause off-target toxicities, whereas anionic (negatively charged) residues were generally well-tolerated and could enhance solubility. biorxiv.org
Amphipathicity: Maintaining an amphipathic structure, with distinct hydrophobic (target-binding) and hydrophilic (solvent-exposed) faces, is crucial for cellular activity. biorxiv.org
These "design rules" derived from the extensive study of this compound and its analogs are now being applied to optimize other stapled peptide series against different intracellular targets, accelerating the development of this promising class of therapeutics. biorxiv.org
Methodological Advancements in Peptide Delivery and Stability Stemming from this compound Research
The development of this compound has driven methodological advancements aimed at overcoming the traditional limitations of peptide therapeutics, namely poor stability and inefficient cellular delivery. mdpi.com
This compound itself represents a significant advancement in peptide stability. The hydrocarbon staple locks the peptide into its bioactive α-helical conformation, which not only enhances target binding but also confers resistance to proteolytic degradation. nih.gov This intrinsic stability gives this compound a prolonged duration of action compared to small-molecule inhibitors. researchgate.net For instance, the inhibitory effect of this compound on p53 signaling persists for up to 48 hours after its removal, a stark contrast to the transient effects of small molecules like RG7112. researchgate.net Furthermore, this compound exhibits favorable pharmacokinetic properties, including extended plasma half-lives in various species. nih.gov
Beyond the intrinsic properties of the peptide, research on this compound has also spurred innovation in extrinsic delivery systems. To improve the therapeutic window and minimize potential toxicity from systemic p53 activation, a targeted nanomedicine delivery platform has been developed. uchicago.edu This system utilizes CD19-targeted polymersomes to specifically deliver this compound to diffuse large B-cell lymphoma (DLBCL) cells. uchicago.edu This targeted approach maintains the therapeutic efficacy of this compound while mitigating the toxicity observed with untargeted systemic administration, demonstrating a proof-of-concept for the targeted delivery of stapled peptides in vivo. uchicago.eduembopress.org
Q & A
Q. How does ATSP-7041 reactivate the p53 tumor suppressor pathway in cancer cells?
this compound is a stapled α-helical peptide that binds MDM2 and MDMX with nanomolar affinity, displacing p53 from these negative regulators. This dual inhibition restores p53's transcriptional activity, triggering cell cycle arrest or apoptosis in p53-wildtype cancer cells. Key evidence includes dose-dependent dissociation of p53/HDM2 and p53/HDMX complexes in SJSA-1 and SJSA-X cell lines, confirmed via co-immunoprecipitation and confocal microscopy .
Q. What experimental methods validate this compound's target selectivity?
- Binding assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm specific, detergent-resistant binding to MDM2/MDMX (Kd = 900 pM for MDM2) .
- Cellular counterscreens : Lack of cytotoxicity in p53-null cells and minimal disruption of unrelated complexes (e.g., BRCA1/BARD1) confirm on-target activity .
- X-ray crystallography : A 1.7-Å resolution structure reveals critical interactions, including hydrocarbon staple engagement with MDMX .
Q. How is cellular uptake of this compound quantified, and what factors influence it?
Uptake is measured via fluorescence-labeled analogs (e.g., FITC-ATSP) in time-course assays. OATP1B1 transporter-mediated uptake enhances intracellular accumulation (2.5-fold vs. mock at 60 min) . Lipophilicity (LogD) and helical stability correlate with permeability, as shown in a library of >350 analogs .
Advanced Research Questions
Q. How do structural modifications of this compound analogs impact efficacy and pharmacokinetics?
- Alanine/D-amino acid scans : Identify residues critical for binding (e.g., Leu22→Tyr22 increases MDM2 affinity 50-fold vs. SAH-p53–8) .
- Solubility optimization : His21→Glu substitution and C-terminal Ala extensions improve aqueous solubility without compromising helicity .
- In vivo stability : Fecal excretion (79%) and hepatic clearance dominate pharmacokinetics; analogs with reduced LogD show improved tumor penetration .
Q. What explains discrepancies between in vitro binding data and in vivo tumor suppression?
- Case study : (E)-ATSP-7041 and reduced-VIP116 show similar p53Act in vitro but 4-fold efficacy differences in allograft models due to bioavailability and nuclear accumulation kinetics .
- Methodological recommendation : Pair SPR/ITC with pharmacokinetic-pharmacodynamic (PK/PD) modeling and intravital imaging to resolve such gaps .
Q. How can researchers mitigate off-target toxicity in stapled peptide design?
- Lipid bilayer disruption assays : Measure LDH release to exclude membrane-lytic analogs .
- Orthogonal binding screens : Use SPR against unrelated targets (e.g., KRas, eIF4E) to eliminate promiscuous binders .
- Cytokine profiling : Assess immune activation in primary human PBMCs to predict inflammatory side effects .
Data Contradictions and Resolution Strategies
Q. Why do some studies report OATP1B1-mediated uptake while others note transporter inhibition?
this compound acts as both a substrate (Km = 18 µM) and competitive inhibitor (IC50 = 4.3 µM) of OATP1B1, depending on concentration. This duality necessitates transporter phenotyping in preclinical species to predict drug-drug interaction risks .
Q. How reliable are computational models for predicting this compound analog binding?
Retrospective MDM2 binding affinity predictions achieved R² = 0.82 vs. experimental data, but blind prospective scans (e.g., D-amino acid substitutions) show 30% error rates. Hybrid approaches combining molecular dynamics with machine learning improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
